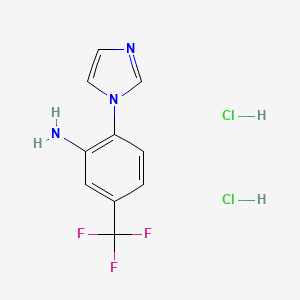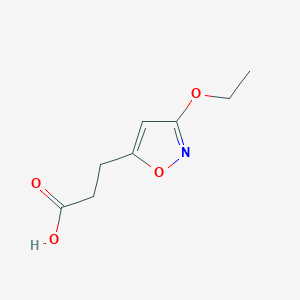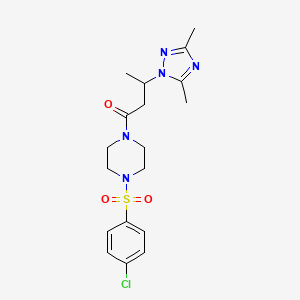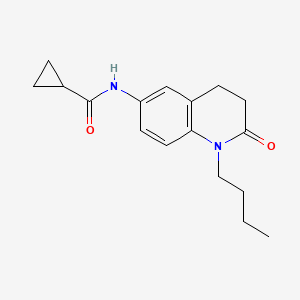![molecular formula C20H16N4O2 B2411023 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide CAS No. 2034616-74-3](/img/structure/B2411023.png)
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved through a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . Another method involves the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .
Molecular Structure Analysis
The structures of synthesized compounds were accomplished through FT-IR, 1H NMR, 13C NMR, mass, and elemental analysis data .
Chemical Reactions Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .
Applications De Recherche Scientifique
Chemical Structure and Activity Relationships
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide is a compound within the imidazo[1,2-a]pyridine class, which has been the focus of various scientific investigations due to its significant biological activities. Research has shown that subtle changes in the nitrogen position of imidazo[1,2-a]pyridine compounds can dramatically affect their potency. For instance, Spitzer et al. (1988) synthesized a series of imidazo[1,2-a]pyridine analogues, demonstrating the superior inotropic activity of certain configurations, which could be leveraged in the treatment of congestive heart failure by providing both inotropic and vasodilatory properties Spitzer et al., 1988.
Anticancer Properties
A novel series of selenylated imidazo[1,2-a]pyridines, including compounds IP-Se-05 and IP-Se-06, showed promising activity against breast cancer cells, highlighting the potential of such compounds in chemotherapy. Almeida et al. (2018) found these compounds to inhibit cell proliferation and induce apoptosis in MCF-7 cells, with IP-Se-06 showing superior antitumor effects at lower concentrations Almeida et al., 2018.
Optical Properties for Material Science
In the realm of material science, imidazo[1,2-a]pyridine derivatives have been explored for their luminescent properties. Volpi et al. (2017) synthesized a series of these compounds, demonstrating their potential as low-cost emitters with large Stokes' shifts for use in various applications, such as in luminescent materials Volpi et al., 2017.
Cardiovascular Effects
Compounds within this class have also been investigated for their cardiovascular effects. For example, Dämmgen et al. (1981) reported on 2-[(2-Methoxy-4-methylsulfinyl)phenyl]-1H-imidazo[4,5-b]-pyridine (AR-L 115 BS), showing positive inotropic and chronotropic actions without inducing significant elevations in myocardial oxygen consumption in anaesthetized dogs Dämmgen et al., 1981.
Gastroprotective Effects
Imidazo[1,2-a]pyridines have been described as a novel class of antiulcer agents, exhibiting both gastric antisecretory and cytoprotective properties. Kaminski et al. (1985) identified compounds within this class, such as SCH 28080, which demonstrate a mechanism of action potentially involving the inhibition of the H+/K+-ATPase enzyme, suggesting their utility in treating ulcerative conditions without acting as histamine (H2) receptor antagonists or prostaglandin analogues Kaminski et al., 1985.
Mécanisme D'action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been found to exhibit antifungal activity against candida spp . They have also been reported to inhibit acetylcholinesterase, butyrylcholinesterase, and lipoxygenase .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit the formation of yeast to mold as well as ergosterol formation by computational simulation against sterol 14-alpha demethylase (cyp51) . Ergosterol is a critical component of fungal cell membranes, and its inhibition can lead to cell death.
Biochemical Pathways
The inhibition of ergosterol biosynthesis is a common mechanism of action for antifungal agents . This suggests that the compound may interfere with the ergosterol biosynthesis pathway, leading to disruption of the fungal cell membrane and cell death.
Pharmacokinetics
Similar compounds have been analyzed for their absorption, distribution, metabolism, excretion, and toxicity (admet) properties . These properties are crucial for understanding the bioavailability of the compound and its potential as a therapeutic agent.
Result of Action
Similar compounds have shown potent activity against candida spp, including several multidrug-resistant strains . This suggests that the compound may have potential antifungal applications.
Orientations Futures
The future directions for “N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide” could involve further exploration of its bioactivity and potential applications in medicinal chemistry. The development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, is also a potential area of future research .
Propriétés
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-26-20-15(8-6-11-21-20)19(25)23-16-9-3-2-7-14(16)17-13-24-12-5-4-10-18(24)22-17/h2-13H,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGHRFOHSAKWNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2410940.png)






![2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2410954.png)
![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione](/img/structure/B2410956.png)
![2-Chloro-N-methyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B2410957.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2410958.png)


![4-(Quinoxaline-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2410963.png)